N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide

Description

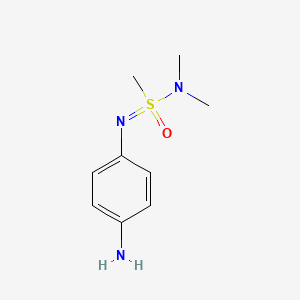

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide is a sulfonoimidamide derivative featuring a 4-aminophenyl group substituted with dimethylamine and a methanesulfonoimidamide moiety. The compound’s sulfonoimidamide group distinguishes it from maleimides and sulfonates, suggesting unique electronic and steric characteristics that may influence reactivity, stability, and applications in fields like biosensing or materials science .

Properties

IUPAC Name |

4-[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-12(2)14(3,13)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCOKWWUUHXMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NC1=CC=C(C=C1)N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090926-86-4 | |

| Record name | N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide typically involves the reaction of 4-aminophenylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reaction of 4-aminophenylamine with dimethylamine: This step forms the intermediate N-(4-aminophenyl)-N,N-dimethylamine.

Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-N,N-dimethylmethanesulfonoimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs

Key Differences :

- The target compound’s sulfonoimidamide group contrasts with maleimide’s cyclic dicarboximide () and sulfonate’s anionic character (). This may enhance electrophilicity or hydrogen-bonding capacity.

Comparison :

- Maleimide derivatives () require nitro reduction and multi-step purification, whereas the target compound’s synthesis might involve sulfonoimidamide coupling to a pre-functionalized aryl amine. No yield data is available for the target, but maleimide analogs achieve moderate yields (~48.6%), suggesting room for optimization.

Thermodynamic and Spectroscopic Properties

Table 3: Computational Data for Maleimide Analogs (B3LYP/6-311+G)

| Property | N-(4-aminophenyl) maleimide | Hypothetical Target Compound (Inferred) |

|---|---|---|

| Heat capacity (Cp) | Temperature-dependent | Likely higher due to sulfonoimidamide’s flexibility |

| Entropy (S) | Increases with temperature | Potentially lower symmetry reduces entropy |

| Dihedral angles | 177.7° (amino group) | Sulfonoimidamide may introduce new torsional strains |

Insights :

Biological Activity

N-(4-Aminophenyl)-N,N-dimethylmethanesulfonoimidamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its mechanisms, effects on various cellular pathways, and potential therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an amine and a dimethyl group, which contributes to its biological activity. The general structure can be represented as follows:

Inhibition of DNA Methyltransferases

Research indicates that derivatives of N-(4-aminophenyl) compounds exhibit significant inhibitory effects on DNA methyltransferases (DNMTs), particularly DNMT1, DNMT3A, and DNMT3B. These enzymes are crucial for maintaining DNA methylation patterns, which are often altered in cancerous cells. The inhibition of DNMTs can lead to the reactivation of silenced tumor suppressor genes and has been associated with anticancer effects.

- Case Study : In a study evaluating various derivatives, it was found that certain compounds showed cytotoxicity against leukemia KG-1 cells comparable to SGI-1027, a known DNMT inhibitor. The IC50 values for these compounds were in the micromolar range, indicating potent activity against cancer cell lines .

Table 1: Biological Activity of N-(4-Aminophenyl) Derivatives

| Compound | Target Enzyme | IC50 (μM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| SGI-1027 | DNMT1 | 5.0 | KG-1 | Significant cytotoxicity |

| Compound A | DNMT3A | 4.5 | KG-1 | Induced gene reactivation |

| Compound B | DNMT3B | 6.0 | KG-1 | Comparable to SGI-1027 |

Cytotoxic Effects

The cytotoxic effects of this compound derivatives have been extensively studied. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines.

- Mechanism : The induction of apoptosis was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antioxidant Activity

In addition to their anticancer properties, some derivatives exhibit antioxidant activity. This dual action may enhance their therapeutic potential by reducing oxidative stress in cells.

- Findings : A study indicated that compounds with the aminophenyl structure scavenged free radicals effectively, leading to reduced lipid peroxidation in cell membranes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Rapid absorption in gastrointestinal models.

- Metabolism : Limited hepatic metabolism with a favorable profile across different species.

- Toxicity : Low toxicity observed in initial animal studies, indicating potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.